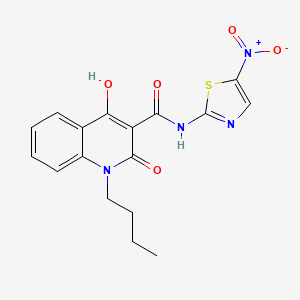![molecular formula C19H24N2O2 B604662 2-{[(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)AMINO]METHYLENE}-1H-INDENE-1,3(2H)-DIONE CAS No. 352219-53-5](/img/structure/B604662.png)
2-{[(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)AMINO]METHYLENE}-1H-INDENE-1,3(2H)-DIONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)AMINO]METHYLENE}-1H-INDENE-1,3(2H)-DIONE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a piperidine ring substituted with four methyl groups, an indene core, and a methylene bridge linking the two moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)AMINO]METHYLENE}-1H-INDENE-1,3(2H)-DIONE typically involves the following steps:
Formation of the Piperidine Derivative: The starting material, 2,2,6,6-tetramethyl-4-piperidinol, is reacted with a suitable amine to form the piperidine derivative.
Condensation Reaction: The piperidine derivative is then subjected to a condensation reaction with indene-1,3-dione under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.
化学反応の分析
Types of Reactions
2-{[(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)AMINO]METHYLENE}-1H-INDENE-1,3(2H)-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or oxone.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxone, and other oxidizing agents under mild conditions.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of oxidized derivatives with functional groups such as hydroxyl or carbonyl.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with various functional groups attached to the piperidine ring.
科学的研究の応用
2-{[(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)AMINO]METHYLENE}-1H-INDENE-1,3(2H)-DIONE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stabilizing properties.
作用機序
The mechanism of action of 2-{[(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)AMINO]METHYLENE}-1H-INDENE-1,3(2H)-DIONE involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. For example, it may inhibit specific enzymes involved in oxidative stress, thereby exerting antioxidant effects.
類似化合物との比較
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound with a similar piperidine ring structure but lacking the indene core.
2,2,6,6-Tetramethyl-4-piperidinol: Another related compound used as a starting material in the synthesis of the target compound.
Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate: A compound with two piperidine rings linked by a sebacate moiety.
Uniqueness
2-{[(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)AMINO]METHYLENE}-1H-INDENE-1,3(2H)-DIONE is unique due to its combination of a piperidine ring and an indene core, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications in research and industry.
特性
CAS番号 |
352219-53-5 |
|---|---|
分子式 |
C19H24N2O2 |
分子量 |
312.4g/mol |
IUPAC名 |
3-hydroxy-2-[(2,2,6,6-tetramethylpiperidin-4-yl)iminomethyl]inden-1-one |
InChI |
InChI=1S/C19H24N2O2/c1-18(2)9-12(10-19(3,4)21-18)20-11-15-16(22)13-7-5-6-8-14(13)17(15)23/h5-8,11-12,21-22H,9-10H2,1-4H3 |
InChIキー |
GRXLXKMHQSDQIC-UHFFFAOYSA-N |
SMILES |
CC1(CC(CC(N1)(C)C)N=CC2=C(C3=CC=CC=C3C2=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(4-bromophenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B604579.png)
![Methyl 5-[(4-bromoanilino)methylene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B604581.png)
![2-hydroxy-5-nitrobenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B604582.png)
![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B604583.png)
![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B604584.png)
![N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B604585.png)
![N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B604589.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B604594.png)
![1-butyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B604595.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B604596.png)
![8-[(2Z)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(3-methylbutyl)-4,5-dihydropurine-2,6-dione](/img/structure/B604597.png)
![1-Allyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-YL]-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B604598.png)
![5-(4-Butoxyphenyl)-2-(p-tolyl)-3H-benzo[e][1,2,4]triazepine](/img/structure/B604602.png)
